molecular formula C24H18N4O3 B2491444 2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one CAS No. 1291842-62-0

2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one

Cat. No.: B2491444
CAS No.: 1291842-62-0
M. Wt: 410.433
InChI Key: IVBZDWXUSGETMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C24H18N4O3 and its molecular weight is 410.433. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-6-5-7-16(14-15)22-25-23(31-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)17-10-12-18(30-2)13-11-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBZDWXUSGETMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel synthetic derivative that has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C24H21N3O4
Molecular Weight 415.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-2-[3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide
InChI Key XCPBBVYEOYYMLP-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. The synthesized derivatives of oxadiazole have shown effectiveness against various bacterial strains, particularly gram-positive bacteria. In a study examining the antimicrobial efficacy of similar compounds, it was found that they had better activity against Bacillus cereus and Bacillus thuringiensis compared to gram-negative species .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. A notable study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29) and human gastric carcinoma (GXF 251) . Further modifications of similar compounds have led to derivatives exhibiting enhanced antitumor activity, with some showing IC50 values as low as 1.143 µM against renal cancer cell lines .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The oxadiazole moiety is known to inhibit key enzymes related to cancer progression and microbial resistance. For instance, it has been identified as a potent inhibitor of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells . Additionally, the compound may disrupt cellular processes leading to apoptosis in cancer cells .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated a series of oxadiazole derivatives for their antimicrobial properties using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in developing new antimicrobial agents .
  • Anticancer Assessment : In another investigation focused on the anticancer properties of oxadiazole derivatives, a compound structurally similar to our target was tested against multiple cancer cell lines. The study revealed that one derivative had an IC50 value of 2.76 µM against ovarian cancer cells (OVXF 899), demonstrating its potential as a lead compound for further drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.